molecular formula C21H22ClNO3 B4766757 5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline

5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline

Cat. No.: B4766757
M. Wt: 371.9 g/mol
InChI Key: AATOYNLRYGHKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . This specific compound is characterized by the presence of a chloro group at the 5th position and a complex propoxy side chain at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring . The chloro group is then introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

The propoxy side chain is attached through etherification reactions. This involves the reaction of the quinoline derivative with 3-(2-propan-2-yloxyphenoxy)propyl bromide in the presence of a base like potassium carbonate . The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anticonvulsant and antihypertensive activities . The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with ion channels and receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy side chain enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

5-chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-15(2)26-19-9-4-3-8-18(19)24-13-6-14-25-20-11-10-17(22)16-7-5-12-23-21(16)20/h3-5,7-12,15H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATOYNLRYGHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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